Isomer-Dependent Monolayer Stability: 1,3-Dicaprin Versus 1,2-Dicaprin at the Air-Water Interface
Pure 1,3-sn-dicaprin exhibits a surface pressure of collapse of 32 mN m⁻¹ when spread as monomolecular films at the air-water interface, compared to 40 mN m⁻¹ for the enantiomeric 1,2-sn-dicaprin and 2,3-sn-dicaprin isomers [1]. This 8 mN m⁻¹ difference (approximately 20% lower film stability) directly impacts lipase adsorption and hydrolysis kinetics, as enzyme activity is pressure-dependent [1].
| Evidence Dimension | Monolayer surface pressure of collapse |
|---|---|
| Target Compound Data | 32 mN m⁻¹ |
| Comparator Or Baseline | 1,2-sn-dicaprin and 2,3-sn-dicaprin: 40 mN m⁻¹ |
| Quantified Difference | 8 mN m⁻¹ lower (20% reduction) |
| Conditions | Monomolecular films at air-water interface; pure dicaprin isomers |
Why This Matters
This quantifiable interfacial stability difference determines suitability for lipase substrate studies and dictates whether a given isomer will maintain film integrity under specific experimental surface pressure regimes.
- [1] Rogalska E, Nury S, Douchet I, Verger R. Lipase stereoselectivity and regioselectivity toward three isomers of dicaprin: A kinetic study by the monomolecular film technique. Chirality. 1995;7(7):505-515. doi:10.1002/chir.530070703. View Source
